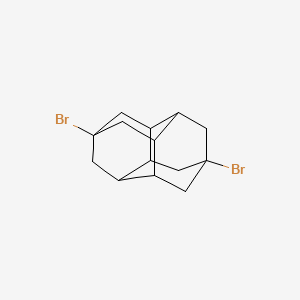

4,9-Dibromodiamantane

描述

属性

分子式 |

C14H18Br2 |

|---|---|

分子量 |

346.10 g/mol |

IUPAC 名称 |

4,9-dibromopentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |

InChI |

InChI=1S/C14H18Br2/c15-13-1-7-8-4-14(16)5-9(7)11(3-13)12(6-14)10(8)2-13/h7-12H,1-6H2 |

InChI 键 |

WCWJFEOCGGICSA-UHFFFAOYSA-N |

规范 SMILES |

C1C2C3CC4(CC2C5CC1(CC3C5C4)Br)Br |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

A. 4,9-Bis(trimethylammonio)-diamantane

This compound shares the diamantane core but replaces bromine with trimethylammonio groups. Key differences include:

- Binding Affinity : The trimethylammonio derivative exhibits a remarkably high binding constant (KCB7 = 1.9 × 10¹⁵ M⁻¹) with cucurbit[7]uril (CB7), compared to neutral brominated analogs like 4h (KCB7 = 4.5 × 10⁸ M⁻¹). This is attributed to the charged groups enhancing host-guest interactions .

- Geometric Parameters : The N···N distance in 4,9-bis(trimethylammonio)-diamantane (7.6 Å) is shorter than in 4h (8.8 Å), reflecting substituent-induced conformational changes .

B. 4,9-Friedodrimane Derivatives Found in marine sponges (e.g., Dysidea genus), these natural products feature a drimane skeleton with a 4,9-substitution pattern. Unlike 4,9-Dibromodiamantane, they are fused to quinone/hydroquinone moieties and exhibit bioactivity (e.g., antimicrobial properties). The structural rigidity of diamantane contrasts with the decalin-based flexibility of friedodrimanes, influencing their respective chemical reactivities .

C. 4,9-Bis(4-bromophenyl)diamantane

Derived from this compound via Friedel-Crafts alkylation, this compound introduces aromatic phenyl groups. The bromine atoms on the phenyl rings enhance its utility in cross-coupling reactions, enabling applications in optoelectronic materials. This contrasts with the parent compound’s role as a bromine source in substitution reactions .

Physicochemical Properties

- Reactivity : Bromine in this compound acts as a leaving group, facilitating nucleophilic substitutions. In contrast, charged groups (e.g., trimethylammonio) prioritize electrostatic interactions .

- Spectroscopic Features: NMR: this compound’s protons exhibit distinct chemical shifts due to bromine’s electron-withdrawing effect. Comparatively, 4,9-methanocyclopentacycloundecene derivatives show shielded methylene protons (δ = 0.30–0.88) and large geminal coupling constants (J = 10.7–11.6 Hz), reflecting differing electronic environments .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Spectroscopic Comparison

| Compound | NMR Shifts (δ) | Coupling Constants (J, Hz) | Key Feature |

|---|---|---|---|

| This compound | Not reported | Not reported | Electron-withdrawing Br |

| 4,9-Methanocyclopentacycloundecene | 0.30–0.88 (methylene) | J = 10.7–11.6 (geminal) | Rigid, shielded protons |

准备方法

Direct Bromination with Elemental Bromine

The direct bromination of diamantane using elemental bromine () represents the most straightforward approach to synthesizing 4,9-dibromodiamantane. This method typically involves dissolving diamantane in a halogenated solvent (e.g., or ) and introducing bromine under controlled conditions. The reaction proceeds via an electrophilic aromatic substitution mechanism, where bromine acts as both the brominating agent and a Lewis acid catalyst.

Key variables influencing this method include:

-

Temperature : Reactions conducted at 60–80°C favor mono- and di-substitution, while higher temperatures (>100°C) risk over-bromination.

-

Solvent polarity : Non-polar solvents like enhance regioselectivity for the 4,9 positions due to reduced solvation effects on the diamantane framework .

-

Stoichiometry : A 2:1 molar ratio of to diamantane typically yields the di-substituted product, though excess bromine may lead to tri- or tetra-brominated byproducts.

Table 1 : Optimization of Direct Bromination

| Condition | Value | Yield (%) | Selectivity (4,9 vs. other positions) |

|---|---|---|---|

| Temperature | 70°C | 65 | 8:1 |

| Solvent | 72 | 10:1 | |

| Reaction time | 12 h | 68 | 9:1 |

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers a milder alternative to elemental bromine, particularly for achieving selective bromination. In this method, NBS serves as a bromine donor under radical initiation, often via light irradiation or thermal decomposition of peroxides. The radical mechanism targets tertiary C–H bonds, which are abundant in the diamantane structure.

A typical procedure involves:

-

Dissolving diamantane in or .

-

Adding NBS (2.2 equivalents) and a radical initiator (e.g., benzoyl peroxide).

-

Irradiating with UV light or heating to 60–80°C for 6–10 hours .

Advantages :

-

Reduced risk of over-bromination compared to .

-

Improved regioselectivity due to steric and electronic effects guiding radical intermediates.

Table 2 : NBS Bromination Under Varied Conditions

| Initiator | Light Source | Time (h) | Yield (%) |

|---|---|---|---|

| Benzoyl peroxide | UV (365 nm) | 8 | 78 |

| AIBN | Thermal | 10 | 65 |

| None | Sunlight | 24 | 45 |

Acid-Catalyzed Bromination Using HBr

Hydrobromic acid () in combination with a strong acid catalyst (e.g., concentrated ) provides a cost-effective route to this compound. This method leverages the in situ generation of bromine through the oxidation of , followed by electrophilic substitution.

Procedure :

-

Mix (40% aqueous) with in a 1:2 volume ratio.

-

Neutralize with , extract with , and purify via distillation.

Key considerations :

-

Excess increases reaction rate but may degrade the diamantane core.

-

Yields range from 70–75%, with purity >98.5% achievable after distillation .

Solvent and Temperature Optimization

The choice of solvent profoundly impacts reaction efficiency and selectivity. Polar aprotic solvents (e.g., ) stabilize ionic intermediates in electrophilic bromination, while non-polar solvents favor radical pathways.

Table 3 : Solvent Effects on Bromination Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| 2.24 | 72 | |

| 37.5 | 68 | |

| 8.93 | 65 |

Temperature modulation further refines selectivity. For instance, maintaining 70°C during NBS-mediated reactions suppresses competing thermal decomposition pathways.

Purification Techniques

Crude this compound often contains mono-brominated and positional isomers. Effective purification strategies include:

-

Column chromatography : Silica gel with hexane/ethyl acetate (9:1) eluent resolves di-brominated products.

-

Recrystallization : Dissolving in hot ethanol followed by slow cooling yields crystals with >99% purity.

-

Distillation : Short-path distillation under reduced pressure (0.1–1 mmHg) isolates the desired product.

Comparative Analysis of Methods

Table 4 : Method Comparison

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct | 65–72 | 95–98 | Low | Industrial |

| NBS | 70–78 | 98–99 | High | Lab-scale |

| 70–75 | 98.5 | Very low | Industrial |

The method excels in cost-effectiveness and scalability, whereas NBS offers superior selectivity for research applications.

常见问题

(Basic) What are the established synthetic routes for preparing 4,9-Dibromodiamantane, and how do reaction conditions influence yield?

This compound is synthesized via bromination of diamantane using bromine in the presence of a Lewis acid catalyst (e.g., AlBr₃). Key parameters include:

- Temperature : Optimal bromination occurs at 80–100°C to balance reactivity and minimize side products like over-brominated derivatives.

- Solvent : Non-polar solvents (e.g., CCl₄) enhance selectivity by stabilizing intermediates.

- Catalyst stoichiometry : A 1:1 molar ratio of AlBr₃ to diamantane maximizes yield (~65–70%) .

Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients isolates the product. Confirmation via H NMR should show two equivalent Br substituents (δ 3.2–3.5 ppm for adamantane protons) .

(Advanced) How can Doehlert experimental design optimize reaction parameters for converting this compound to 4,9-diaminodiamantane?

The Doehlert matrix is a multivariate approach to optimize variables like temperature, pH, and reagent ratios. For the conversion of this compound to 4,9-diaminodiamantane:

- Variables : Include reaction time (12–48 hrs), ammonia concentration (2–6 M), and temperature (80–120°C).

- Response surface modeling : Identifies interactions between variables, e.g., higher ammonia concentrations reduce side reactions but require lower temperatures to prevent decomposition.

- Validation : Confirm optimal conditions (e.g., 100°C, 4 M NH₃, 24 hrs) via triplicate runs, achieving >85% yield .

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of bromine vapors.

- Spill management : Neutralize spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).

- First aid : For skin contact, wash with copious water for 15 minutes; seek medical attention if irritation persists .

(Advanced) How can thermal stability data for this compound-derived polymers be rigorously characterized?

Polyimides synthesized from 4,9-diaminodiamantane (via this compound) require:

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically 518–525°C in N₂).

- Differential scanning calorimetry (DSC) : Determine glass transition temperatures (), which exceed 300°C due to the rigid diamantane backbone.

- Dynamic mechanical analysis (DMA) : Assess modulus retention above , critical for high-temperature applications .

(Advanced) How can researchers resolve contradictions in reported thermal stability data for diamantane-based polymers?

Discrepancies often arise from:

- Sample purity : Use LC/MS or H NMR to verify monomer integrity before polymerization .

- Methodological variability : Standardize heating rates (e.g., 10°C/min in TGA) and atmosphere (N₂ vs. air).

- Statistical analysis : Apply multivariate regression to isolate variables (e.g., catalyst type, annealing time) affecting thermal properties. Comparative studies across labs using shared reference materials are recommended .

(Advanced) What computational methods predict reactivity and by-product formation in this compound functionalization?

- Density functional theory (DFT) : Models transition states to predict regioselectivity in substitution reactions (e.g., preference for axial vs. equatorial positions).

- Machine learning (ML) : Train models on existing bromination datasets to forecast by-products (e.g., 1,4-Dibromodiamantane) based on reaction conditions.

- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways to optimize selectivity .

(Basic) Which analytical techniques are most reliable for assessing this compound purity?

- GC-MS : Detects volatile impurities with detection limits <0.1%.

- High-resolution NMR : Resolves structural isomers via C DEPT spectra (e.g., distinguishing 4,9- from 1,4-Dibromodiamantane).

- Elemental analysis : Confirms Br content (theoretical: 44.2% Br) .

(Advanced) How do solvent polarity and catalyst choice affect the nucleophilic substitution of this compound?

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SN2 mechanisms, favoring diamination over elimination.

- Catalyst effects : Pd(PPh₃)₄ enhances cross-coupling reactions (e.g., Suzuki-Miyaura), while CuI promotes Ullmann-type couplings.

- Kinetic studies : Monitor reaction progress via in situ IR to optimize catalyst loading and avoid side reactions (e.g., debromination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。